molecular formula C12H13N B11724675 1-(2-Methylphenyl)cyclobutanecarbonitrile CAS No. 29786-39-8

1-(2-Methylphenyl)cyclobutanecarbonitrile

Cat. No.: B11724675
CAS No.: 29786-39-8
M. Wt: 171.24 g/mol
InChI Key: JKJIAVWVTFWKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a 2-methylphenyl substituent. Its molecular formula is C₁₂H₁₁N (calculated based on analogs in ), with a molecular weight of 169.23 g/mol. This compound belongs to a class of strained cyclic nitriles, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Properties

CAS No.

29786-39-8

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H13N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

JKJIAVWVTFWKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methylphenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a cyclobutanecarbonitrile derivative with a 2-methylphenylboronic acid or its equivalent.

Chemical Reactions Analysis

1-(2-Methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the nitrile group or the phenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methylphenyl)cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)cyclobutanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformation under specific conditions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 1-(2-Methylphenyl)cyclobutanecarbonitrile and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications Reference ID
1-(2-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 2-chlorophenyl Higher polarity due to Cl; used in Suzuki couplings
(E)-1-(4-Methylstyryl)cyclobutanecarbonitrile C₁₄H₁₅N 197.28 4-methylstyryl Conjugated diene system; UV-active (λmax ~260 nm)
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile C₁₃H₁₃NO₂ 223.25 3,4-dimethoxyphenyl Enhanced solubility in polar solvents; potential CNS activity
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile C₁₂H₁₀BrNO 266.13 4-bromo-2-methoxyphenyl Halogenated analog; used in cross-coupling reactions
1-(Methylsulfanyl)cyclobutane-1-carbonitrile C₆H₉NS 127.21 methylsulfanyl (SMe) Electron-withdrawing SMe group; alters nucleophilic reactivity

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, the 2-chloro substituent in ’s analog introduces electron-withdrawing effects, increasing electrophilicity at the nitrile group . The 3,4-dimethoxy substituents () enhance electron density on the aromatic ring, which may improve binding to aromatic receptors in biological systems .

Spectroscopic Differences

  • NMR Profiles: The 1H-NMR of (E)-1-(4-methylstyryl)cyclobutanecarbonitrile () shows distinct vinyl proton signals at δ 6.20–6.66 ppm (J = 16.0 Hz), absent in non-conjugated analogs. The cyclobutane protons resonate between δ 2.03–2.72 ppm, typical for strained rings . Chlorinated analogs () exhibit downfield-shifted aromatic protons (δ 7.48 ppm) due to the electronegative Cl substituent .
  • IR and Mass Spectra :

    • The nitrile stretching vibration in IR appears near 2231 cm⁻¹ (), consistent across analogs. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks, with sodium adducts ([M+Na]+) observed for styryl derivatives .

Biological Activity

1-(2-Methylphenyl)cyclobutanecarbonitrile is an organic compound notable for its unique structural features, including a cyclobutane ring and a carbonitrile functional group. Its molecular formula is C12H13NC_{12}H_{13}N, which indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities, although research specifically targeting its biological effects is limited.

Structural Characteristics

The compound's structure significantly influences its biological activity. The electron-withdrawing nature of the carbonitrile group combined with the steric effects of the methyl group on the phenyl ring can affect its reactivity and interaction with biological targets.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrileMethoxy and methyl substituents on phenylDifferent electronic properties due to methoxy group
1-Phenylcyclobutane-1-carbonitrileLacks methyl substitution on phenylDifferent reactivity due to absence of methyl group
1-(4-Methylphenyl)cyclobutane-1-carbonitrileMethyl group at para positionAffects reactivity and interactions differently
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrileFluorine substitution on phenylChanges electronic properties compared to methoxy
1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrileBromine substitution on phenylInfluences reactivity patterns distinctly

Biological Activity Insights

Research into compounds with similar structures suggests that derivatives of cyclobutane and carbonitriles can exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some cyclobutane derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Similar compounds have been investigated for their potential to reduce inflammation.
  • Analgesic Effects : Certain analogs are noted for pain-relieving properties.

While specific studies on this compound are sparse, the structural features suggest it may possess similar activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.